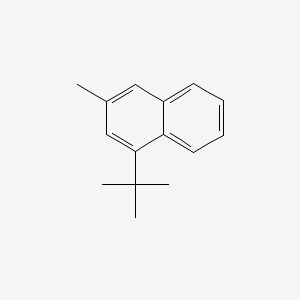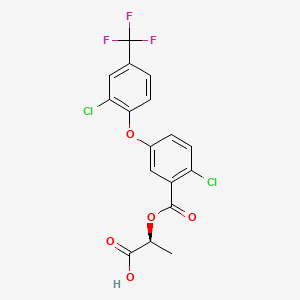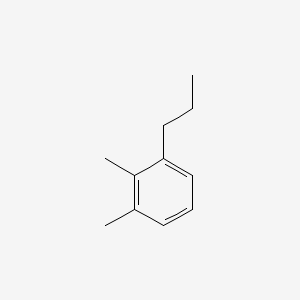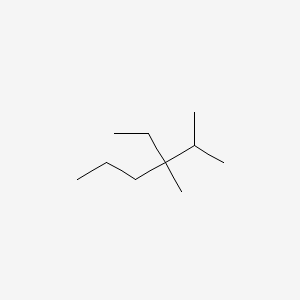
3-Ethyl-2,3-dimethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2,3-dimethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon, specifically an isomer of decane, characterized by its unique structure where an ethyl group and two methyl groups are attached to the main hexane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3-dimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative. For instance, starting with 2,3-dimethylhexane, an ethyl group can be introduced at the third carbon position using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes such as the use of zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods are designed to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions: 3-Ethyl-2,3-dimethylhexane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert but can participate in reactions under specific conditions:
Halogenation: In the presence of halogens (e.g., chlorine or bromine) and UV light, this compound can undergo free radical halogenation, leading to the formation of various haloalkanes.
Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions:
Halogenation: Chlorine (Cl2) or bromine (Br2) with UV light.
Combustion: Requires oxygen (O2) and an ignition source.
Major Products Formed:
Halogenation: Depending on the position of halogenation, products like 3-ethyl-2,3-dimethyl-hexyl chloride or bromide can be formed.
Combustion: Produces carbon dioxide (CO2) and water (H2O).
科学研究应用
3-Ethyl-2,3-dimethylhexane finds applications in various fields of scientific research:
Chemistry: Used as a reference compound in studies involving branched alkanes and their properties.
Biology: Investigated for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems where hydrophobic interactions are crucial.
Industry: Utilized in the formulation of specialty fuels and lubricants due to its branched structure, which can influence the physical properties of these products.
作用机制
As a hydrocarbon, 3-Ethyl-2,3-dimethylhexane does not have a specific mechanism of action in biological systems. its hydrophobic nature allows it to interact with lipid bilayers and other non-polar environments. In chemical reactions, its behavior is dictated by the stability of the carbon-hydrogen bonds and the potential for free radical formation during halogenation.
相似化合物的比较
2,3-Dimethylhexane: Similar in structure but lacks the ethyl group at the third carbon.
3,3-Dimethylhexane: Another isomer with two methyl groups at the third carbon.
2,2-Dimethylhexane: Features two methyl groups at the second carbon.
Uniqueness: 3-Ethyl-2,3-dimethylhexane is unique due to the presence of both an ethyl group and two methyl groups, which can influence its physical and chemical properties differently compared to its isomers. This unique branching can affect its boiling point, melting point, and reactivity in various chemical processes.
属性
CAS 编号 |
52897-00-4 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC 名称 |
3-ethyl-2,3-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-8-10(5,7-2)9(3)4/h9H,6-8H2,1-5H3 |
InChI 键 |
PJIFKODHGMUPFH-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(CC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



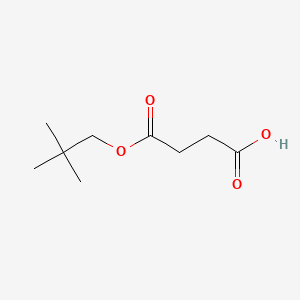
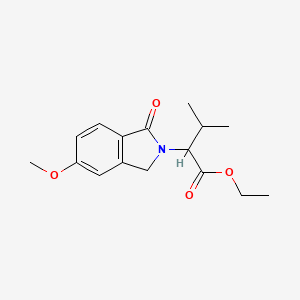
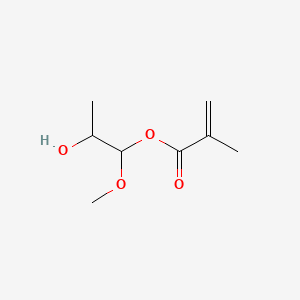
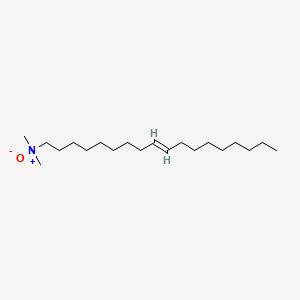

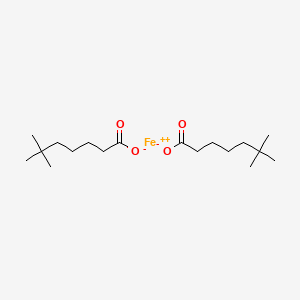
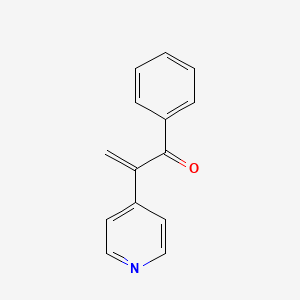
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)

